Cas no 1202055-32-0 (NMS-P715)

NMS-P715 structure
Nome del prodotto:NMS-P715
NMS-P715 Proprietà chimiche e fisiche
Nomi e identificatori
-
- NMS-P715
- NMS P715
- N-(2,6-Diethylphenyl)-1-methyl-8-[[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)phenyl]amino]-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide
- N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide
- N-(2,6-diethylphenyl)-1-methyl-8-((4-((1-methylpiperidin-4-yl)carbamoyl)-2-(trifluoromethoxy)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide
- N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline
- CHEMBL1236095
- N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide
- GTPL9401
- BDBM50349102
- GLXC-04418
- JFOAJUGFHDCBJJ-UHFFFAOYSA-N
- HY-12382
- Q27465504
- BCP28244
- compound 15 (PMID: 21723120)
- NMSP715; NMSP 715
- NMSP715
- N-(2,6-DIETHYLPHENYL)-1-METHYL-8-({4-[(1-METHYLPIPERIDIN-4-YL)CARBAMOYL]-2-(TRIFLUOROMETHOXY)PHENYL}AMINO)-4H,5H-PYRAZOLO[4,3-H]QUINAZOLINE-3-CARBOXAMIDE
- MS-31073
- AKOS030526312
- AC-30241
- 1202055-32-0
- BRD-K54170555-001-01-8
- CS-3396
- compound 15 [PMID: 21723120]
- NMS-P715?
- NCGC00390549-01
- F85064
- SCHEMBL1558596
- N-(2,6-diethylphenyl)-1-methyl-8-(4-((1-methylpiperidin-4-yl)carbamoyl)-2-(trifluoromethoxy)anilino)-4,5-dihydropyrazolo(4,3-h)quinazoline-3-carboxamide
-
- Inchi: 1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43)
- Chiave InChI: JFOAJUGFHDCBJJ-UHFFFAOYSA-N
- Sorrisi: FC(OC1=C(C([H])=C([H])C(=C1[H])C(N([H])C1([H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])=O)N([H])C1=NC([H])=C2C(C3=C(C(C(N([H])C4C(=C([H])C([H])=C([H])C=4C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)=NN3C([H])([H])[H])C([H])([H])C2([H])[H])=N1)(F)F
Proprietà calcolate
- Massa esatta: 676.309722g/mol
- Massa monoisotopica: 676.309722g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 49
- Conta legami ruotabili: 9
- Complessità: 1110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 126
- Peso molecolare: 676.7g/mol
- XLogP3: 6.2
Proprietà sperimentali
- Densità: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (1.9E-5 g/L) (25 ºC),
NMS-P715 Informazioni sulla sicurezza
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
NMS-P715 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC7866-100 mg |
NMS-P715 |
1202055-32-0 | 100mg |
$700.0 | 2022-02-28 | ||
Ambeed | A223438-5mg |
N-(2,6-Diethylphenyl)-1-methyl-8-((4-((1-methylpiperidin-4-yl)carbamoyl)-2-(trifluoromethoxy)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide |
1202055-32-0 | 98+% | 5mg |
$163.0 | 2025-02-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N884034-5mg |
NMS-P715 |
1202055-32-0 | ≥99% | 5mg |
¥1,620.90 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57746-2mg |
NMS-P715 |
1202055-32-0 | 98% | 2mg |
¥946.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57746-500mg |
NMS-P715 |
1202055-32-0 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12237-1 mg |
NMS-P715 |
1202055-32-0 | 98.41% | 1mg |
¥489.00 | 2022-04-26 | |
MedChemExpress | HY-12382-50mg |
NMS-P715 |
1202055-32-0 | 98.41% | 50mg |
¥5500 | 2024-05-25 | |
ChemScence | CS-3396-5mg |
NMS-P715 |
1202055-32-0 | 99.58% | 5mg |
$190.0 | 2022-04-28 | |
ChemScence | CS-3396-10mg |
NMS-P715 |
1202055-32-0 | 99.58% | 10mg |
$300.0 | 2022-04-28 | |
eNovation Chemicals LLC | Y1237063-1mg |
NMS-P715 |
1202055-32-0 | 98% | 1mg |
$110 | 2024-06-07 |
NMS-P715 Letteratura correlata
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
1202055-32-0 (NMS-P715) Prodotti correlati
- 1807224-26-5(5-Bromomethyl-4-hydroxy-2-nitropyridine)
- 2171749-29-2(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylbutanoic acid)
- 2172449-93-1(Methyl 2-(4-hydroxyoxepan-4-yl)-2-methylbutanoate)
- 2227705-41-9((2S)-1-2-(1H-pyrazol-1-yl)phenylpropan-2-ol)
- 1806591-82-1(Ethyl 3-(cyanomethyl)-2-(3-ethoxy-3-oxopropyl)benzoate)
- 2229486-58-0(3-(4-chlorothiophen-2-yl)methylpiperidine)
- 1251605-26-1(5-{5-(3-bromophenyl)-1,3,4-oxadiazol-2-ylmethyl}-3-4-(methylsulfanyl)phenyl-1,2,4-oxadiazole)
- 2228367-27-7(3-(3,4-dihydro-1H-2-benzopyran-6-yl)-2,2-dimethylcyclopropylmethanamine)
- 2228148-75-0(1-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluorocyclopropan-1-amine)
- 2286555-78-8(2-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylacetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1202055-32-0)NMS-P715

Purezza:99%
Quantità:10mg
Prezzo ($):220.0